[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone
Description
[2-(2-Bicyclo[221]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone is a complex organic compound featuring a bicyclo[221]heptane scaffold, a pyrrolidine ring, and a triazole moiety
Properties
IUPAC Name |
[2-(2-bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c26-21(16-5-7-19(8-6-16)24-13-22-23-14-24)25-9-1-2-20(25)12-18-11-15-3-4-17(18)10-15/h5-8,13-15,17-18,20H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHFTTQTFSQYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=NN=C3)CC4CC5CCC4C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane core . This reaction is carried out under mild conditions using a chiral tertiary amine as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or triazole rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, [2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its structural features make it suitable for applications in polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclo[2.2.1]heptane scaffold provides a rigid framework that can enhance binding affinity and selectivity. The pyrrolidine and triazole rings contribute to the compound’s overall pharmacophore, enabling it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Camphor: A natural product with a bicyclo[2.2.1]heptane core, used in medicinal and industrial applications.
Sordarins: A class of antifungal agents containing a bicyclo[2.2.1]heptane scaffold.
α-Santalol and β-Santalol: Bioactive natural products with a similar bicyclic structure.
Uniqueness
What sets [2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone apart is its combination of the bicyclo[2.2.1]heptane core with pyrrolidine and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
